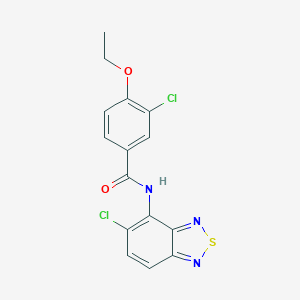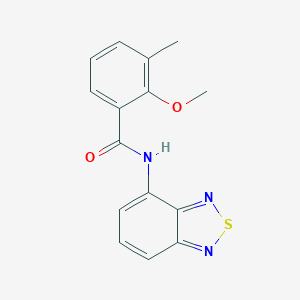![molecular formula C17H17F2NO3 B251102 N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide, commonly known as DFN-15, is a novel compound that has recently gained attention for its potential therapeutic applications. It is a small molecule that belongs to the class of N-(2-phenyl-2-(2,3-dimethylphenoxy) ethyl) amides and has been shown to exhibit anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
DFN-15 has been the subject of several scientific studies, and its potential therapeutic applications have been investigated. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. DFN-15 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
DFN-15 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, DFN-15 reduces the production of prostaglandins, thus reducing inflammation and pain. Additionally, DFN-15 has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
DFN-15 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce the growth of cancer cells in vitro. In addition, DFN-15 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
DFN-15 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to exhibit potent anti-inflammatory and analgesic effects. However, DFN-15 has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on DFN-15. One potential area of investigation is its use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, DFN-15 could be further optimized to improve its potency and selectivity for COX-2 inhibition, which could lead to the development of more effective anti-inflammatory and analgesic drugs.
Synthesemethoden
DFN-15 can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with 2-chloro-4-(difluoromethoxy) benzoic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions with various reagents to yield the final product, DFN-15. The synthesis method has been optimized to ensure high yield and purity of the compound.
Eigenschaften
Molekularformel |
C17H17F2NO3 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17F2NO3/c1-11-6-5-9-14(12(11)2)22-10-16(21)20-13-7-3-4-8-15(13)23-17(18)19/h3-9,17H,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
CJJUATHDQZEGJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2OC(F)F)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2OC(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
